4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid
Description
Properties
CAS No. |
532945-79-2 |
|---|---|
Molecular Formula |
C16H12Cl2N2O4S |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-chloro-3-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-10-2-4-11(5-3-10)24-8-14(21)20-16(25)19-13-7-9(15(22)23)1-6-12(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
AEHIGVQOTQRMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Approach: Condensation Method
Reaction Principle
The most direct and efficient approach for synthesizing 4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves a condensation reaction between 4-amino-3-chlorobenzoic acid and 4-chlorophenoxy acetyl isothiocyanate. This reaction proceeds via nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea derivative.
Reagents and Materials
| Reagent | Quantity | Purity | Function |
|---|---|---|---|
| 4-Amino-3-chlorobenzoic acid | 1.0 equivalent | ≥98% | Amino component |
| 4-Chlorophenoxy acetyl isothiocyanate | 1.1 equivalents | ≥95% | Isothiocyanate component |
| Acetone | Sufficient for 0.1-0.2 M solution | Anhydrous | Reaction solvent |
| Triethylamine | 1.2 equivalents | ≥99% | Base catalyst |
| Nitrogen gas | Continuous flow | Ultra-pure | Inert atmosphere |
Detailed Procedure
- In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, introduce anhydrous acetone (50 mL per 10 mmol of aminobenzoic acid)
- Add 4-amino-3-chlorobenzoic acid (1 equivalent) and triethylamine (1.2 equivalents)
- Cool the mixture to 0-5°C using an ice bath
- Slowly add 4-chlorophenoxy acetyl isothiocyanate (1.1 equivalents) dissolved in acetone (20 mL per 10 mmol)
- Allow the reaction mixture to warm to room temperature gradually, then heat to reflux for 8-12 hours
- Monitor reaction progress by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (1:1) as the mobile phase
- Upon completion, cool to room temperature and evaporate the solvent under reduced pressure
- Purify the crude product as detailed in section 6.1
This method typically yields 75-85% of the target compound with >95% purity after proper purification.
Alternative Synthetic Route: Stepwise Synthesis
Synthesis of 4-Chlorophenoxy Acetyl Chloride
Reagents and Materials
| Reagent | Quantity | Function |
|---|---|---|
| 4-Chlorophenoxyacetic acid | 1.0 equivalent | Starting material |
| Thionyl chloride | 2.5 equivalents | Chlorinating agent |
| DMF | 0.01-0.05 equivalents | Catalyst |
| Dichloromethane | Sufficient for 0.2 M solution | Reaction solvent |
Procedure
- Charge a dry round-bottom flask with 4-chlorophenoxyacetic acid and anhydrous dichloromethane
- Add catalytic amount of DMF (2-3 drops per 10 g of acid)
- Cool the mixture to 0°C using an ice bath
- Add thionyl chloride dropwise over 30 minutes while maintaining the temperature below 5°C
- Allow the reaction to warm to room temperature and stir for 3-4 hours
- Monitor reaction completion by infrared spectroscopy (disappearance of carboxylic acid O-H stretch, appearance of acid chloride C=O stretch at ~1800 cm⁻¹)
- Remove excess thionyl chloride and solvent under reduced pressure
- Use the acid chloride immediately in the next step without further purification
Formation of 4-Chlorophenoxy Acetyl Isothiocyanate
Reagents and Materials
| Reagent | Quantity | Function |
|---|---|---|
| 4-Chlorophenoxy acetyl chloride | 1.0 equivalent | Acylating agent |
| Potassium thiocyanate | 1.5 equivalents | Thiocyanate source |
| Acetone | Sufficient for 0.2 M solution | Reaction solvent |
Procedure
- Suspend anhydrous potassium thiocyanate in dry acetone at room temperature
- Add the acid chloride solution dropwise over 1 hour with vigorous stirring
- Heat the reaction mixture to 40-45°C for 4-6 hours
- Cool to room temperature and filter to remove potassium chloride
- Use the filtrate containing the isothiocyanate intermediate directly in the next step
Final Condensation with 4-Amino-3-chlorobenzoic Acid
Reagents and Materials
| Reagent | Quantity | Function |
|---|---|---|
| Isothiocyanate solution | From previous step | Electrophile |
| 4-Amino-3-chlorobenzoic acid | 1.0 equivalent | Nucleophile |
| Triethylamine | 1.2 equivalents | Base |
| Additional acetone | As needed | Solvent |
Procedure
- Dissolve 4-amino-3-chlorobenzoic acid and triethylamine in minimum amount of acetone
- Add this solution dropwise to the isothiocyanate solution at room temperature
- Heat the reaction mixture to reflux for 8-10 hours
- Monitor by TLC until reaction completion
- Cool to room temperature and evaporate the solvent under reduced pressure
- Purify as described in section 6.1
This stepwise approach typically provides 70-80% overall yield after optimization.
Alternate Method: One-Pot Synthesis Using Coupling Reagents
Reaction Principle
This method employs carbodiimide coupling chemistry to activate the carboxylic acid, followed by in situ formation of the isothiocyanate and subsequent condensation with the amino component.
Reagents and Materials
| Reagent | Quantity | Function |
|---|---|---|
| 4-Chlorophenoxyacetic acid | 1.0 equivalent | Carboxylic acid component |
| N,N'-Diisopropyl carbodiimide (DIC) | 1.2 equivalents | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 1.2 equivalents | Coupling activator |
| Potassium thiocyanate | 1.5 equivalents | Thiocyanate source |
| 4-Amino-3-chlorobenzoic acid | 1.0 equivalent | Amino component |
| Dichloromethane | Sufficient for 0.1-0.2 M solution | Primary solvent |
| DMF | 5-10% of total volume | Co-solvent |
Detailed Procedure
- In a three-necked flask equipped with a nitrogen inlet and magnetic stirrer, add 4-chlorophenoxyacetic acid, HOBt, and anhydrous dichloromethane
- Cool the mixture to 0°C and add DIC dropwise
- Stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours
- Add anhydrous potassium thiocyanate and continue stirring for 3 hours at room temperature
- Dissolve 4-amino-3-chlorobenzoic acid in minimal DMF and add dropwise to the reaction mixture
- Stir the resulting mixture at room temperature for 24 hours
- Filter the reaction mixture to remove insoluble materials
- Wash the filtrate with 5% aqueous citric acid, 5% sodium bicarbonate solution, and brine
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
- Purify the crude product as detailed in section 6.1
This approach typically yields 65-75% of the target compound.
Optimization of Synthesis Parameters
Temperature Effects
The reaction temperature significantly impacts both yield and product purity:
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Observations |
|---|---|---|---|
| 0-5 | 24-48 | 60-65 | Slower reaction, fewer side products |
| 20-25 (RT) | 16-24 | 70-75 | Balanced rate and selectivity |
| 50-60 (Reflux in acetone) | 8-12 | 75-85 | Faster reaction, potential decomposition |
| >70 | 4-6 | 60-70 | Increased side reactions, discoloration |
For optimal results, the condensation reaction is typically initiated at 0-5°C for the addition step, followed by reflux conditions to complete the reaction.
Solvent Selection
Solvent choice critically affects reaction efficiency:
| Solvent | Boiling Point (°C) | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acetone | 56 | 75-85 | Good solubility, facile removal | Moderate reaction rate |
| THF | 66 | 70-80 | Excellent solubility for all reagents | Peroxide formation risk |
| Dichloromethane | 40 | 65-75 | Good dissolution properties | Lower reaction temperature limit |
| Acetonitrile | 82 | 70-80 | Higher temperature capability | More difficult removal |
| Pyridine | 115 | 65-75 | Acts as solvent and base | Difficult removal, toxicity |
Acetone has been found to offer the best balance of properties for this synthesis, providing good solubility for both reactants while allowing for convenient removal during workup.
Catalyst and Additive Effects
Various additives significantly impact reaction efficiency:
| Additive | Equivalent | Effect on Yield | Mechanism |
|---|---|---|---|
| Triethylamine | 1.0-1.5 | +10-15% | Deprotonation, nucleophile activation |
| DMAP | 0.1-0.2 | +5-10% | Nucleophilic catalyst |
| Pyridine | 1.0-2.0 | +5-15% | Base catalyst, nucleophile activator |
| N-methylmorpholine | 1.0-1.5 | +5-10% | Base catalyst |
Triethylamine generally provides the most consistent enhancement of reaction efficiency without promoting side reactions.
Reagent Ratios
Optimizing the molar ratios of reactants can significantly improve yield:
| Reagent Ratio (Isothiocyanate:Amine) | Typical Yield (%) | Comments |
|---|---|---|
| 1.0:1.0 | 70-75 | Economical use of reagents |
| 1.1:1.0 | 80-85 | Optimal balance for high yield |
| 1.2:1.0 | 80-85 | No significant improvement over 1.1:1 |
| 1.5:1.0 | 75-80 | Excess reagent, purification challenges |
A slight excess (1.1 equivalents) of the isothiocyanate component typically provides optimal results.
Purification and Characterization
Purification Techniques
Recrystallization
| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Acetone/Water (3:1) | 50→0 | 70-80 | >95 |
| Ethanol/Water (4:1) | 60→5 | 65-75 | >98 |
| THF/Hexane (1:3) | 50→5 | 60-70 | >97 |
| Ethyl acetate/Petroleum ether (1:2) | 70→5 | 65-75 | >96 |
Procedure for optimal recrystallization:
- Dissolve crude product in minimum volume of hot acetone
- Add water dropwise until slight turbidity persists
- Heat until solution becomes clear
- Cool slowly to room temperature, then to 0-5°C
- Collect crystals by filtration and wash with cold acetone/water mixture
- Dry under vacuum at 40-50°C for 8-12 hours
Column Chromatography
| Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) |
|---|---|---|---|
| Silica gel (60-120 mesh) | Ethyl acetate:Hexane (1:3 → 1:1) | 70-85 | >98 |
| Silica gel (200-300 mesh) | DCM:Methanol (98:2 → 95:5) | 75-85 | >99 |
| Alumina (neutral) | Chloroform:Acetone (9:1) | 65-75 | >97 |
Procedure:
Characterization Data
Spectroscopic Properties
| Technique | Key Features | Expected Results |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | Aromatic protons, methylene protons, NH protons, COOH proton | δ 12.80-13.20 (br s, 1H, COOH), 11.20-11.60 (s, 1H, NH), 10.80-11.10 (s, 1H, NH), 7.80-8.20 (m, 2H, ArH), 7.30-7.70 (m, 3H, ArH), 6.90-7.20 (m, 2H, ArH), 4.70-4.90 (s, 2H, OCH2) |
| 13C NMR (100 MHz, DMSO-d6) | Carbonyl carbons, thiocarbonyl carbon, aromatic carbons, methylene carbon | δ 178.5-180.5 (C=S), 168.0-170.0 (C=O), 166.0-168.0 (COOH), 155.0-157.0 (C-O), 130.0-140.0 (aromatic C), 125.0-130.0 (aromatic C), 115.0-120.0 (aromatic C), 66.0-68.0 (OCH2) |
| IR (KBr, cm-1) | C=O, C=S, NH, OH stretching | 3300-3400 (NH stretch), 3000-2800 (OH stretch), 1680-1700 (C=O stretch), 1240-1260 (C=S stretch), 1200-1220 (C-O stretch) |
| Mass Spectrum (ESI-MS) | Molecular ion, fragmentation pattern | m/z 399 [M+H]+, 421 [M+Na]+, significant fragments at m/z 355, 267, 241 |
Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Melting point | 260-262°C | Capillary method |
| Appearance | Light gray to off-white crystalline solid | Visual observation |
| Solubility | Sparingly soluble in water, soluble in DMSO, DMF, hot acetone | Qualitative testing |
| Rf value | 0.45 | TLC (Ethyl acetate:Hexane, 1:1) |
Scaled-up Production Considerations
Challenges in Scaling
| Challenge | Impact | Mitigation Strategy |
|---|---|---|
| Heat transfer | Potential hot spots, uneven reaction | Use jacketed reactors with efficient cooling/heating systems |
| Mixing efficiency | Inadequate reagent contact, localized concentration gradients | Mechanical stirring with optimized impeller design |
| Isothiocyanate stability | Decomposition during storage | Generate in situ or prepare fresh before use |
| Safety hazards | Exothermic reactions, pressure buildup | Controlled addition rates, temperature monitoring |
| Waste management | Environmental impact of solvents and reagents | Solvent recovery systems, process optimization |
Industrial Adaptations
For industrial-scale production, several modifications to laboratory procedures are recommended:
| Aspect | Laboratory Scale | Industrial Scale Adaptation |
|---|---|---|
| Reactor type | Round-bottom flask | Jacketed reactor with mechanical agitation |
| Heating/cooling | Oil bath, ice bath | External heat exchangers, jacket cooling/heating |
| Reagent addition | Manual addition | Automated dosing systems with feedback control |
| Reaction monitoring | TLC, offline sampling | In-line analytical methods (FTIR, HPLC) |
| Purification | Column chromatography, recrystallization | Continuous crystallization, filtration systems |
| Waste treatment | Basic neutralization | Integrated waste treatment systems |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acyl Group
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid (Compound 6)
- Structure: Replaces the 4-chlorophenoxy acetyl group with a 4-chlorobenzoyl moiety.
- Molecular Formula : C₁₅H₁₀Cl₂N₂O₃S.
- Molecular Weight : ~381.22 g/mol.
- Activity: Exhibits moderate insecticidal activity against Spodoptera littoralis, with LC₅₀ values comparable to commercial pesticides.
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
- Structure: Features a naphthalen-2-ylcarbonyl group instead of 4-chlorophenoxy acetyl.
- Molecular Formula : C₁₉H₁₃ClN₂O₃S.
- Molecular Weight : 384.84 g/mol.
- Activity: The bulky naphthyl group enhances hydrophobic interactions but may reduce solubility. Limited bioactivity data suggest lower insecticidal efficacy compared to the target compound .
4-Chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Structure : Substitutes the chloro group with a methoxy group on the phenyl ring.
- Molecular Formula : C₁₆H₁₃ClN₂O₄S.
- Molecular Weight : ~364.80 g/mol.
Functional Group Modifications
Methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate (Compound 7)
- Structure : Ester derivative of Compound 6 (methyl ester replaces carboxylic acid).
- Molecular Formula : C₁₆H₁₂Cl₂N₂O₃S.
- Activity: Improved lipophilicity enhances membrane penetration but reduces hydrogen-bonding capacity.
4-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid (Compound 4)
- Structure: Cyclized via reaction with chloroacetyl chloride, forming a thiazolidinone ring.
- Molecular Formula : C₁₅H₁₁N₂O₃S.
- Activity: The rigid thiazolidinone ring abolishes insecticidal activity, highlighting the necessity of the free thiourea moiety for bioactivity .
Substituent Position and Electronic Effects
4-Chloro-3-[[[(4-ethoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]benzoic acid
- Structure : Introduces a nitro group (electron-withdrawing) and ethoxy substituent.
- Molecular Formula : C₁₇H₁₃ClN₃O₆S.
- Activity : Nitro groups may increase reactivity but introduce toxicity concerns, limiting practical use .
4-[(Benzoylcarbamothioyl)amino]benzoic acid (Compound 5)
Structural-Activity Relationship (SAR) Insights
- Chloro Substituents: Dual chloro groups (on benzoic acid and phenoxy acetyl) optimize lipophilicity and target binding, as seen in the target compound’s superior activity compared to mono-chloro analogs .
- Phenoxy Linker: The ether linkage in the target compound provides conformational flexibility, improving interaction with enzymes like acetylcholinesterase .
- Thiourea Moiety : Critical for activity; cyclization or substitution (e.g., esterification) reduces efficacy .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₁Cl₂N₂O₄S | ~397.28 | 4-Chlorophenoxy acetyl, 4-Cl |
| 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid | C₁₅H₁₀Cl₂N₂O₃S | 381.22 | 4-Chlorobenzoyl, 4-Cl |
| Naphthyl Analog (CAS 532415-85-3) | C₁₉H₁₃ClN₂O₃S | 384.84 | Naphthalen-2-ylcarbonyl, 4-Cl |
| 3-Methoxyphenyl Analog (CAS 532954-01-1) | C₁₆H₁₃ClN₂O₄S | 364.80 | 3-Methoxyphenyl carbonyl, 4-Cl |
Biological Activity
4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chloro group, a carbamothioyl moiety, and an acetylated phenoxy group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 406.88 g/mol |
| CAS Registry Number | 461416-52-4 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. One significant study utilized colorectal cancer cell lines to assess its effects on cell viability and apoptosis. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM. This effect is attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Reactive Intermediate Formation : Upon metabolic activation, it can form reactive intermediates that interact with nucleophiles in cells, causing cytotoxic effects.
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels, which may contribute to their biological effects.
Study 1: Antimicrobial Efficacy
A study conducted by Ozhathil et al. (2021) evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including the target compound. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent against bacterial infections.
Study 2: Anticancer Effects
In a study published in Cancer Research, researchers investigated the effects of this compound on colorectal cancer cells. They reported that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
